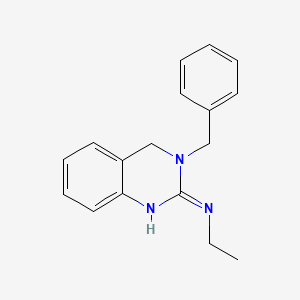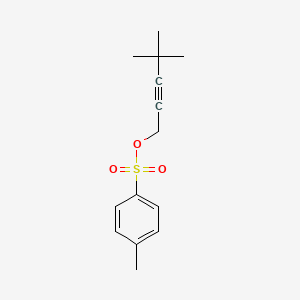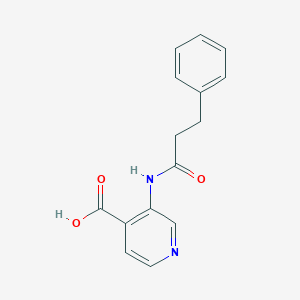
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide is a sulfonamide derivative known for its diverse applications in various scientific fields. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfonyl group attached to an amine. These compounds have been widely studied for their antibacterial properties and other pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methylheptan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and consistent production. The use of automated systems and advanced purification techniques ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to the antibacterial effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide
- 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets. This structural uniqueness may result in different pharmacokinetic and pharmacodynamic profiles compared to other sulfonamide derivatives.
Propiedades
Fórmula molecular |
C14H24N2O2S |
|---|---|
Peso molecular |
284.42 g/mol |
Nombre IUPAC |
4-amino-N-(6-methylheptan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H24N2O2S/c1-11(2)5-4-6-12(3)16-19(17,18)14-9-7-13(15)8-10-14/h7-12,16H,4-6,15H2,1-3H3 |
Clave InChI |
VGQAKIKOBLHSGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


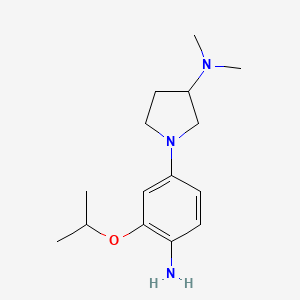

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
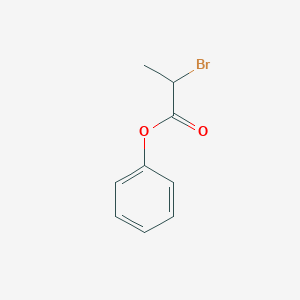
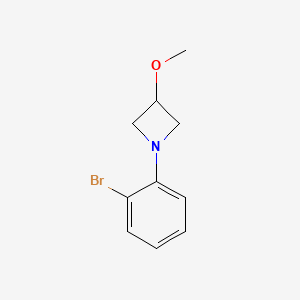
![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
